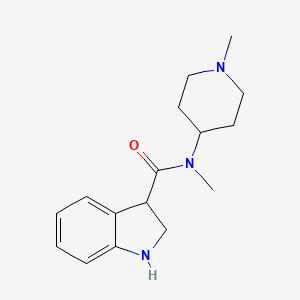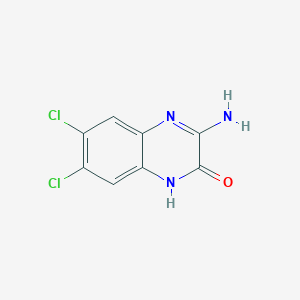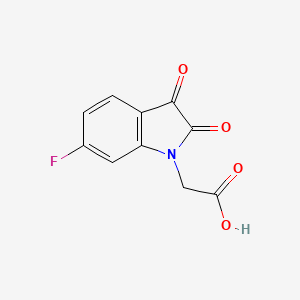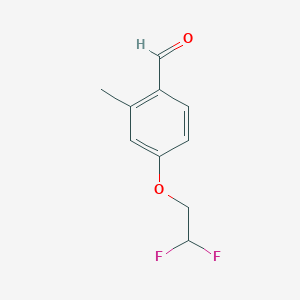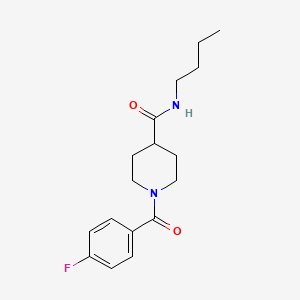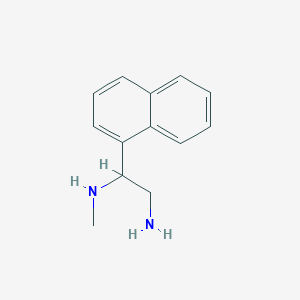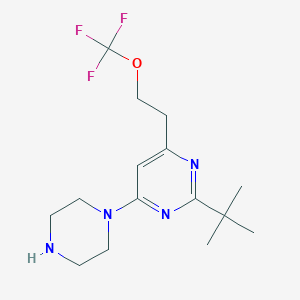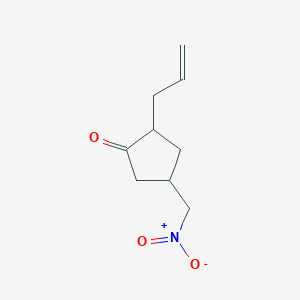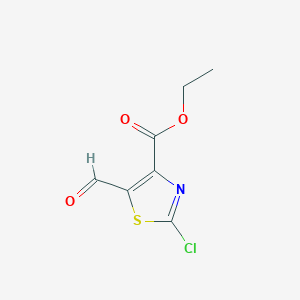
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 2-carboxy-5-formyl-1,3-thiazole-4-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-5-formyl-1,3-thiazole-4-carboxylate.
Substitution: Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate or Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate.
科学研究应用
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity.
相似化合物的比较
2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester can be compared with other thiazole derivatives such as:
Ethyl 2-amino-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.
Ethyl 2-thiol-5-formyl-1,3-thiazole-4-carboxylate: Contains a thiol group instead of a chlorine atom.
Ethyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution reactions.
属性
分子式 |
C7H6ClNO3S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC 名称 |
ethyl 2-chloro-5-formyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO3S/c1-2-12-6(11)5-4(3-10)13-7(8)9-5/h3H,2H2,1H3 |
InChI 键 |
CLLQBJRYPSFJCD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
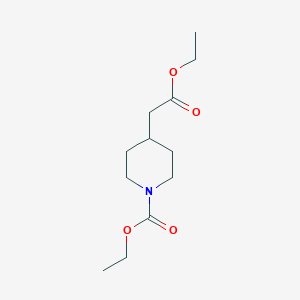
![diethyl 2-[[N-(benzyloxycarbonyl)glycyl]amino]malonate](/img/structure/B8432103.png)
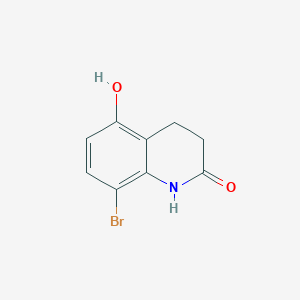
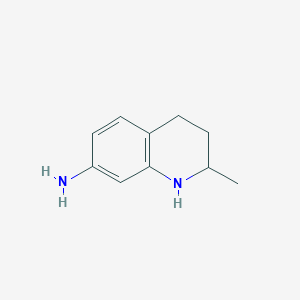
![2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene](/img/structure/B8432120.png)
![N-(5-Amino-1-benzothiazol-2-yl-1H-[1,2,4]triazol-3-yl)-benzamide](/img/structure/B8432125.png)
